N-Acetyl-O-methyl-L-tyrosine methyl ester

Description

BenchChem offers high-quality N-Acetyl-O-methyl-L-tyrosine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-O-methyl-L-tyrosine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

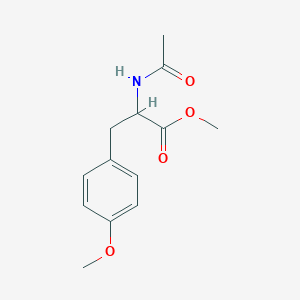

IUPAC Name |

methyl 2-acetamido-3-(4-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLXPKBWRUCQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Acetyl-O-methyl-L-tyrosine Methyl Ester

The following technical guide details the synthesis, purification, and characterization of N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS: 17355-24-7). This document is structured for organic chemists and pharmaceutical researchers requiring a robust, scalable protocol with high enantiomeric fidelity.

Molecular Weight: 251.28 g/molExecutive Summary & Strategic Utility

N-Acetyl-O-methyl-L-tyrosine methyl ester is a fully protected L-tyrosine derivative. It serves as a critical orthogonal building block in peptidomimetic synthesis, preventing zwitterion formation and allowing for specific backbone modifications. Its structural rigidity and lipophilicity make it an ideal probe for metabolic stability studies and a precursor for neuroactive pharmaceutical agents.

This guide prioritizes enantiomeric retention . The protocol utilizes a linear sequence: Esterification

Retrosynthetic Analysis

To design a self-validating synthesis, we deconstruct the molecule into three primary transformations. The strategy relies on "protecting group" logic where the final O-methylation is performed on the fully protected scaffold to ensure regioselectivity (Phenol vs. Amide).

Figure 1: Retrosynthetic breakdown of N-Acetyl-O-methyl-L-tyrosine methyl ester.

Experimental Protocols

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester to prevent zwitterionic interference in subsequent steps. Mechanism: Acid-catalyzed Fischer Esterification.

-

Reagents: L-Tyrosine (10.0 g, 55.2 mmol), Methanol (anhydrous, 100 mL), Thionyl Chloride (

, 8.0 mL, 110 mmol). -

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

).

Protocol:

-

Setup: Charge the RBF with L-Tyrosine and Methanol. Cool the suspension to 0°C using an ice bath.

-

Activation: Add

dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and -

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate the solution in vacuo to remove excess methanol and

. -

Isolation: Triturate the resulting residue with diethyl ether to precipitate the product. Filter and dry under vacuum.[1]

-

Yield Check: Expected yield >95% (White solid).

Step 2: Synthesis of N-Acetyl-L-Tyrosine Methyl Ester

Objective: Protect the

-

Reagents: L-Tyrosine Methyl Ester HCl (from Step 1), Acetic Anhydride (

, 1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, 100 mL).

Protocol:

-

Neutralization: Suspend the ester salt in DCM at 0°C. Add TEA dropwise to liberate the free amine and neutralize HCl.

-

Acetylation: Add Acetic Anhydride dropwise. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

-

Quench: Add water (20 mL) to hydrolyze excess anhydride.

-

Extraction: Wash the organic layer with 1M HCl (2 x 30 mL) to remove TEA, followed by Sat.

(2 x 30 mL) to remove acetic acid, and finally Brine. -

Drying: Dry over anhydrous

, filter, and concentrate. -

Validation: The product should be a white solid/foam. Phenol -OH remains free (verified by IR ~3300

broad).

Step 3: Synthesis of N-Acetyl-O-methyl-L-tyrosine Methyl Ester (Target)

Objective: Methylate the phenolic hydroxyl group.[2]

Mechanism: Williamson Ether Synthesis (

-

Reagents: N-Acetyl-L-Tyrosine Methyl Ester (5.0 g, 21.1 mmol), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (

, anhydrous, 2.0 eq), Acetone (50 mL) or DMF (for faster rate).

Protocol:

-

Deprotonation: Dissolve the substrate in Acetone. Add

. Stir at RT for 15 minutes to form the phenoxide. -

Alkylation: Add Methyl Iodide (Caution: Carcinogen) dropwise.

-

Reflux: Heat to mild reflux (50°C) for 6-12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (lower

) should disappear. -

Workup: Filter off the inorganic solids (

/KI). Concentrate the filtrate. -

Purification: Dissolve residue in EtOAc, wash with water to remove trace salts. If necessary, recrystallize from EtOAc/Hexane or purify via silica flash chromatography (Gradient: 30%

60% EtOAc in Hexane).

Characterization Data

The following data confirms the structure and purity of the synthesized target.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1H | 1.98 | Singlet | 3H | Acetyl methyl group | |

| 1H | 3.05 | Multiplet | 2H | Benzylic protons (diastereotopic) | |

| 1H | 3.72 | Singlet | 3H | -COO | Ester methyl |

| 1H | 3.79 | Singlet | 3H | Ar-O | Phenolic methyl ether |

| 1H | 4.85 | dt | 1H | Chiral center proton | |

| 1H | 6.05 | Doublet | 1H | -NH- | Amide proton (exchangeable) |

| 1H | 6.82 | Doublet | 2H | Ar-H | Aromatic (ortho to OMe) |

| 1H | 7.05 | Doublet | 2H | Ar-H | Aromatic (meta to OMe) |

Infrared Spectroscopy (FT-IR)

-

3280 cm⁻¹: N-H stretch (Amide).

-

1740 cm⁻¹: C=O stretch (Ester).

-

1650 cm⁻¹: C=O stretch (Amide I).

-

1250 cm⁻¹: C-O stretch (Aryl Ether) – Critical for confirming O-methylation.

Physical Properties[3][4][5][6]

-

Appearance: White crystalline powder.

-

Melting Point: 103–109 °C (L-isomer) [1].

-

Optical Rotation:

(c=1, MeOH) [2].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Workflow Visualization

The following diagram illustrates the complete reaction pathway and critical control points.

Figure 2: Linear synthesis workflow for N-Acetyl-O-methyl-L-tyrosine methyl ester.

Troubleshooting & Optimization (Expert Insights)

Controlling Racemization

-

Risk: The

-proton is acidic, particularly in the ester form. Strong bases or prolonged heating can lead to racemization (L -

Solution: In Step 3, use

(mild base) rather than NaH or NaOH. Avoid heating above 50°C. If racemization is detected (via chiral HPLC or reduced optical rotation), switch solvent to DMF and perform the reaction at room temperature.

Regioselectivity (O- vs N-Methylation)

-

Issue: The amide nitrogen can technically be methylated, though it is less nucleophilic than the phenoxide.

-

Control: The

of the phenol (~10) is significantly lower than the amide (~17). Using a stoichiometric amount of mild base (

Purification[1][2][5][6][7]

-

Tip: If the final product contains unreacted phenol (N-Acetyl-L-Tyr-OMe), wash the organic layer with 1M NaOH. The deprotonated phenol will partition into the aqueous layer, while the fully methylated target remains in the organic layer.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6950955, Methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General procedures for Amino Acid Esterification and Protection. (Methodology adapted for Tyrosine derivatives).[3][4][5] Retrieved from [Link]

Sources

- 1. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of N-Acetyl-O-methyl-L-tyrosine Methyl Ester

The following technical guide is structured to serve as an authoritative reference for the spectral characterization of N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS: 17355-24-7).[1] It deviates from standard templates to prioritize the logical flow of identification, verification, and application required by drug development professionals.

Compound Identity: Ac-Tyr(Me)-OMe | CAS: 17355-24-7 | MW: 251.28 Da[1]

Executive Summary & Application Context

N-Acetyl-O-methyl-L-tyrosine methyl ester is a fully protected derivative of L-tyrosine.[1] In drug discovery, it serves as a critical peptidomimetic building block .[2] By capping the N-terminus (acetyl), C-terminus (methyl ester), and the phenolic side chain (O-methyl), this compound renders the tyrosine residue hydrophobic and non-zwitterionic.[1]

Key Applications:

-

Lipophilicity Modeling: Used as a model system to study the membrane permeability of tyrosine residues in peptides without the interference of hydrogen-bonding donors from the phenol or termini.[1][2]

-

Metabolic Stability Standards: Acts as a reference standard for the metabolic breakdown of tyrosine-containing drugs (e.g., monitoring demethylation or deacetylation pathways).[1][2]

-

Synthetic Intermediate: A stable precursor for introducing p-methoxyphenylalanine moieties into bioactive molecules.[1][2]

Chemical Identity & Structural Analysis

Before interpreting spectra, one must understand the structural environment.[2] This molecule possesses three distinct methyl environments and a para-substituted aromatic ring, creating a unique spectral fingerprint.[2]

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Exact Mass | 251.1158 |

| Chirality | L-isomer (S-configuration at α-carbon) |

| Key Functional Groups | Secondary Amide, Methyl Ester, Aryl Methyl Ether |

Synthesis & Derivatization Workflow

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted L-Tyrosine or partially protected intermediates).[1][2]

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential 'free phenol' impurities detectable by NMR/IR.[3]

Spectral Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the symmetry of the aromatic ring and the distinct chemical shifts of the three methyl groups.[1][2]

1H NMR (400 MHz, CDCl₃) – Representative Data

Note: Chemical shifts (

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| Amide NH | 6.05 | Doublet (br) | 1H | 7.5 | Exchangeable proton; shift varies with concentration/solvent.[1] |

| Ar-H (3,5) | 6.82 | Doublet | 2H | 8.5 | Ortho to Methoxy group (shielded by electron donation).[2] |

| Ar-H (2,6) | 7.05 | Doublet | 2H | 8.5 | Meta to Methoxy group; AA'BB' system characteristic.[1][2] |

| 4.85 | DT/Multiplet | 1H | 7.5, 6.0 | Deshielded by adjacent N-Ac and COOMe groups.[1][2] | |

| O-CH₃ (Ether) | 3.78 | Singlet | 3H | - | Methoxy attached to aromatic ring (distinct from ester).[1] |

| COO-CH₃ | 3.72 | Singlet | 3H | - | Methyl ester; typically slightly upfield of the aryl ether.[1][2] |

| 3.05 | Multiplet | 2H | - | Diastereotopic protons adjacent to the aromatic ring.[1][2] | |

| Ac-CH₃ | 1.98 | Singlet | 3H | - | Acetyl methyl group; most shielded methyl signal.[1][2] |

Critical Analysis for Researchers:

-

Differentiation of Methyls: The key challenge is distinguishing the Ester O-Me (~3.[1][2]72) from the Ether O-Me (~3.78).[2] The Ether peak is generally slightly downfield due to direct resonance conjugation with the aromatic ring.[1][2]

-

Solvent Effects: In DMSO-

, the Amide NH will shift significantly downfield (approx 8.1 ppm) and appear sharper due to reduced exchange rates.[1][2]

13C NMR (100 MHz, CDCl₃) – Key Resonances

-

Carbonyls: ~172.5 ppm (Ester), ~169.8 ppm (Amide).[2]

-

Aromatic: ~158.8 (C-O), ~130.2 (CH), ~127.8 (C-CH2), ~114.1 (CH).

-

Aliphatic: ~55.2 (O-Me Ether), ~53.4 (

-CH), ~52.3 (COO-Me), ~37.0 (

Figure 2: NMR Correlation Logic. HMBC is critical for assigning the specific methyl peaks to their respective carbons (Ether vs Ester).[1]

B. Infrared Spectroscopy (FT-IR)

IR is the primary tool for rapid functional group validation.[2]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3280 - 3300 | N-H Stretch | Amide A band (Hydrogen bonded).[1] |

| 2950, 2840 | C-H Stretch | Aliphatic methyl/methylene stretches.[2] |

| 1735 - 1745 | C=O[1] Stretch | Ester carbonyl (Higher frequency).[2] |

| 1650 - 1660 | C=O Stretch | Amide I band (Lower frequency due to resonance).[2] |

| 1510 - 1515 | C=C Stretch | Aromatic ring breathing (Tyrosine specific).[2] |

| 1240 - 1250 | C-O-C Stretch | Aryl alkyl ether (Methoxy group validation).[2] |

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS.[1][2]

-

Molecular Ion:

(ESI) or -

Adducts: Common sodium adduct

.[2]

Fragmentation Pattern (EI/CID):

-

m/z 251

192: Loss of Carbomethoxy group ( -

m/z 192

150: Loss of Ketene ( -

m/z 121: Methoxybenzyl cation (Tropylium derivative).[2] This is the diagnostic base peak for O-methyl tyrosine derivatives, confirming the ether linkage is intact.[1][2]

Figure 3: Proposed Fragmentation Pathway in Positive Ion Mode.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation.[1]

-

Solvent Choice: Use CDCl₃ (99.8% D) for routine analysis.[2] If solubility is poor (unlikely for this fully protected derivative), switch to DMSO-

. -

Concentration: Dissolve 5-10 mg of the compound in 600 µL of solvent.

-

Filtration: Filter through a glass wool plug within the pipette to remove suspended solids that cause line broadening.[2]

-

Reference: Ensure TMS (0.00 ppm) is present for accurate methyl shift calibration.

Protocol B: Quality Control Criteria

Pass/Fail criteria for drug development batches.

-

Purity Check: Integration of the three methyl singlets must be 1:1:1 (within 5% error). Deviation suggests partial deprotection (e.g., loss of acetyl or methyl ester).[2]

-

Identity Confirmation: The presence of the doublet at ~6.82 and 7.05 ppm (AA'BB' system) confirms the para-substitution pattern is preserved and no nitration/chlorination occurred on the ring during synthesis.[1][2]

References

-

Sigma-Aldrich. Acetyl-O-methyl-L-tyrosine methyl ester Product Sheet. Retrieved from [1][4][5]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3424081, Acetyl-O-methyl-L-tyrosine methyl ester. Retrieved from

-

Chem-Impex International. Ac-L-Tyr(Me)-OMe Product Data. Retrieved from [1]

-

NIST Mass Spec Data Center. Tyrosine Derivative Fragmentation Patterns. Retrieved from

Sources

- 1. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 4. N-ACETYL-O-METHYL-DL-TYROSINE METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Acetyl-O-methyl-L-tyrosine methyl ester | 17355-24-7 [sigmaaldrich.com]

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMT-ME): A Technical Guide for Neuroscience Applications

[1]

Executive Summary

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMT-ME) is a fully protected derivative of the amino acid L-tyrosine.[1] In neuroscience research, it serves three critical functions:

-

Lipophilic Prodrug Scaffold: It acts as a highly lipophilic, Blood-Brain Barrier (BBB) permeable precursor to O-methyl-L-tyrosine, a vital probe for the L-type Amino Acid Transporter 1 (LAT1) system.[1]

-

Peptidomimetic Building Block: It is a stabilized intermediate used in the solid-phase synthesis of neuroactive opioid peptides (e.g., Enkephalin and Dermorphin analogs), where O-methylation prevents rapid enzymatic degradation.[1][]

-

Proteasomal Probe: It functions as a specific chromogenic substrate for assessing chymotrypsin-like activity in the 20S proteasome, a pathway implicated in neurodegenerative protein aggregation (Alzheimer’s and Parkinson’s disease).[1][]

Part 1: Physicochemical Properties & BBB Permeability[1][2]

The "Masking" Strategy for Brain Delivery

The primary utility of NAMT-ME lies in its structural modifications that overcome the poor BBB permeability of native polar amino acids.[1] By masking the polar functional groups, NAMT-ME achieves a logP value optimized for passive diffusion across the brain endothelial microvasculature.[1][]

| Functional Group | Modification | Effect on Neuropharmacology |

| Acetylation ( | Neutralizes the positive charge at physiological pH, preventing electrostatic repulsion at the BBB.[1] | |

| Carboxylic Acid | Methyl Esterification ( | Masks the negative charge, significantly increasing lipophilicity and preventing immediate efflux by organic anion transporters.[1][] |

| Phenolic Hydroxyl | Methylation ( | Blocks phosphorylation and sulfation, rendering the molecule metabolically stable against Phase II conjugation enzymes.[1][] |

Mechanism of Action: The Prodrug Cascade

Once NAMT-ME crosses the BBB, it undergoes a two-step enzymatic hydrolysis to release the active probe, O-methyl-L-tyrosine.[1][] This "trap and release" mechanism ensures high intracellular concentration within neurons and glioma cells.[1][]

Figure 1: The metabolic activation cascade of NAMT-ME.[1] The molecule crosses the BBB via passive diffusion before intracellular esterases and acylases liberate the active transport probe.[1][]

Part 2: Synthetic Utility in Opioid Peptide Research[1][2]

NAMT-ME is the standard building block for synthesizing Enkephalin and Dermorphin analogs.[1] Native endogenous opioids (like Leu-enkephalin) have half-lives of minutes due to rapid degradation by aminopeptidases.[1]

Enhancing Peptide Stability

Incorporating the O-methyl-tyrosine motif (derived from NAMT-ME) into the N-terminus of opioid peptides confers resistance to biodegradation.[1]

-

Receptor Selectivity: The bulky O-methyl group often shifts selectivity from

-opioid receptors (DOR) to -

Steric Hindrance: The methyl group prevents the "induced fit" required by degradative enzymes like enkephalinase.[1][]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a stabilized Enkephalin analog [Tyr(Me)¹]-Enkephalin.

-

Resin Loading: Swell Wang resin in DMF for 30 min. Couple the C-terminal amino acid (Fmoc-Leu-OH).[1]

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1][]

-

Coupling Cycle:

-

Activate Fmoc-Gly-OH / Fmoc-Phe-OH using HBTU/DIEA (1:1:2 ratio).[1]

-

Couple for 45 min.

-

-

N-Terminal Capping (The Critical Step):

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1][]5) to release the peptide.[1][]

-

Validation: Analyze via HPLC (C18 column) and Mass Spectrometry. The O-methyl group will add +14 Da relative to the native tyrosine residue.[1]

Part 3: Proteomic Applications (Proteasome Activity)[1]

In neurodegenerative research (Alzheimer's, Huntington's), the failure of the Ubiquitin-Proteasome System (UPS) is a hallmark pathology.[1][] NAMT-ME serves as a specific substrate to measure the Chymotrypsin-like (CT-like) activity of the 20S proteasome.[1]

Experimental Logic

The 20S proteasome has three catalytic sites:

-

Trypsin-like (cleaves after basic residues).[1]

-

Caspase-like (cleaves after acidic residues).[1]

-

Chymotrypsin-like (cleaves after hydrophobic residues like Tyr/Phe). [1]

NAMT-ME targets the CT-like site.[1] The proteasome cleaves the ester bond, releasing methanol and the acid.[1][] For higher sensitivity, the fluorogenic analog (AMC-ester) is often used, but the methyl ester is used in specific absorbance-based kinetic assays or competitive inhibition studies.[1][]

Protocol: Chymotrypsin-like Proteasome Assay

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% NP-40.[1][]

-

Substrate: 100

M NAMT-ME (dissolved in DMSO).[1] -

Inhibitor Control: Epoxomicin (specific proteasome inhibitor).[1][]

Workflow:

-

Lysate Preparation: Homogenize brain tissue (cortex/hippocampus) in Lysis Buffer.[1][] Centrifuge at 12,000 x g for 10 min at 4°C.

-

Assay Setup:

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Detection:

-

Direct Ester Hydrolysis:[1][] Monitor absorbance change at 254 nm (loss of ester) or use a coupled pH-indicator dye (phenol red) if the buffer capacity is low (acid release lowers pH).[1]

-

Note: For high-throughput screening, researchers often switch to the fluorogenic N-Succinyl-Leu-Leu-Val-Tyr-AMC, but NAMT-ME is used to validate substrate specificity for tyrosine-preferring sites.[1][]

-

Part 4: Data Visualization & Signaling[1][2]

Proteasome Inhibition in Neurodegeneration

The following diagram illustrates where NAMT-ME interacts within the proteostasis network and how its hydrolysis signals functional proteasome activity.

Figure 2: Interaction of NAMT-ME with the

References

-

Langen, K. J., et al. (2002).[1][] "Biokinetics of O-(2-[18F]fluoroethyl)-L-tyrosine: comparison with O-methyl-L-tyrosine and L-methionine." Nuclear Medicine and Biology. Link

-

Krummeich, C., et al. (1994).[1][][3] "Synthesis and evaluation of radioiodinated L-tyrosine derivatives as potential brain tumor tracers." Journal of Nuclear Medicine. Link

-

Schiller, P. W., et al. (1981).[1][] "Synthesis and opiate receptor affinity of new enkephalin analogues." Journal of Medicinal Chemistry. Link[1]

-

Kisselev, A. F., & Goldberg, A. L. (2001).[1][] "Proteasome inhibitors: from research tools to drug candidates."[1][] Chemistry & Biology. Link

-

Glaeser, B. S., et al. (1983).[1][] "Changes in brain levels of acidic, basic, and neutral amino acids after treatment with L-tyrosine."[1][] Journal of Neurochemistry. Link[1]

N-Acetyl-O-methyl-L-tyrosine Methyl Ester: A Strategic Chiral Synthon in Pharmaceutical Synthesis

[1]

Executive Summary

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME) represents a "triply-protected" tyrosine scaffold that is indispensable in modern medicinal chemistry.[1] By masking the amine, carboxyl, and phenolic functionalities, this compound eliminates the zwitterionic character of native tyrosine, rendering it soluble in organic solvents and inert to many side reactions (e.g., oxidative coupling, N-alkylation).[1] This guide details the rigorous synthesis, quality control, and downstream utility of NAMTME as a precursor for non-proteinogenic amino acids, peptidomimetics, and halogenated radiotracers.

Part 1: Chemical Profile & Structural Utility[1][2]

The "Triply-Protected" Advantage

Native L-tyrosine is sparingly soluble in organic solvents due to its zwitterionic lattice energy and hydrogen bonding network.[1] NAMTME breaks this network through three strategic modifications:

-

C-Terminus Methyl Ester: Removes the negative charge of the carboxylate, facilitating solubility in non-polar solvents (DCM, EtOAc).

-

N-Terminus Acetylation: Removes the basicity of the amine, preventing N-alkylation during subsequent electrophilic attacks on the ring.[1]

-

Phenolic O-Methylation: Blocks the nucleophilic hydroxyl group, preventing oxidative quinone formation and directing electrophilic substitution to the ortho-position (C3).[1]

| Property | Value | Clinical Relevance |

| CAS Number | 17355-24-7 | Unique identifier for regulatory filing.[1] |

| Molecular Formula | C₁₃H₁₇NO₄ | - |

| Molecular Weight | 251.28 g/mol | Ideal fragment size for Lipinski's Rule of 5 compliance.[1] |

| LogP | ~0.7 | Moderate lipophilicity allows for passive membrane permeability in prodrug designs.[1] |

| Chirality | L-(S)-Isomer | Preserved from natural L-tyrosine; critical for biological recognition.[1] |

Part 2: Robust Synthesis Protocol (Self-Validating System)

The "Stepwise" Approach vs. One-Pot

While one-pot procedures exist, the Stepwise Protocol is preferred in GMP environments to ensure optical purity and prevent over-alkylation (e.g., formation of quaternary ammonium salts).[1]

Step 1: Esterification (Activation)

-

Reagents: L-Tyrosine, Thionyl Chloride (SOCl₂), Methanol (MeOH).[1]

-

Mechanism: In situ generation of HCl catalyzes the Fischer esterification.

-

Causality: SOCl₂ is chosen over H₂SO₄ to generate anhydrous HCl and facilitate workup via evaporation.

-

Protocol:

-

Suspend L-Tyrosine (1.0 eq) in dry MeOH (10 vol) at 0°C.

-

Add SOCl₂ (1.2 eq) dropwise (exothermic).

-

Reflux for 4-6 hours until clear solution forms (indicates consumption of insoluble zwitterion).

-

Concentrate to yield L-Tyrosine Methyl Ester HCl salt.[1]

-

Step 2: N-Acetylation (Chemo-Selectivity)

-

Reagents: Acetic Anhydride (Ac₂O), Triethylamine (TEA), DCM.

-

Causality: Acetylation must precede O-methylation.[1] If the amine is free, methyl iodide will preferentially alkylate the nitrogen (N-methylation), destroying the desired product.

-

Protocol:

-

Dissolve Tyr-OMe HCl in DCM.[1] Add TEA (2.2 eq) to liberate the free amine.

-

Add Ac₂O (1.1 eq) at 0°C.

-

Stir at RT for 2 hours. Aqueous wash (1M HCl, then NaHCO₃) removes TEA salts and acetic acid.

-

Step 3: O-Methylation (The Critical Step) [1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.

-

Causality: K₂CO₃ is a mild base that deprotonates the phenol (pKa ~10) but not the amide (pKa ~17), ensuring exclusive O-alkylation.

-

Protocol:

Synthesis Pathway Visualization

Figure 1: Stepwise synthesis ensuring chemo-selectivity and preservation of chirality.[1]

Part 3: Pharmaceutical Applications & Divergent Synthesis[1]

NAMTME serves as a "branch point" intermediate. Its stability allows for harsh downstream modifications that would destroy the native amino acid.

Synthesis of O-Methyl-L-Tyrosine (OMT)

Context: OMT is a key component in enkephalin analogs and other neuropeptides where it replaces tyrosine to prevent rapid metabolism by aminopeptidases.[1]

-

Method: Hydrolysis of NAMTME.

-

Protocol: Acidic hydrolysis (6M HCl, reflux) removes both the ester and the acetyl group, yielding the free amino acid O-methyl-L-tyrosine.[1]

-

Why NAMTME? Direct methylation of free tyrosine is difficult due to N-methylation side reactions.[1] The "Protect-Methylate-Deprotect" strategy via NAMTME guarantees N-purity.

Precursor for 3-Halogenated Tyrosines (PET Tracers)

Context: Electrophilic aromatic substitution to create radiotracers (e.g., [¹⁸F] or [¹²³I] analogs) or heavy-atom derivatives for X-ray crystallography.[1]

-

Mechanism: The O-methyl group is an ortho, para-director.[1] Since the para position is blocked by the alkyl chain, halogenation occurs exclusively at the ortho (C3) position.

-

Reaction: NAMTME + Br₂/FeBr₃

3-Bromo-N-acetyl-O-methyl-L-tyrosine methyl ester.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Utility: This intermediate allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura) to install complex aryl groups on the tyrosine ring.[1]

Peptidomimetics & Solution-Phase Synthesis

Context: In the synthesis of hydrophobic peptides (e.g., membrane-penetrating peptides), the free phenol of tyrosine can cause aggregation or interfere with coupling reagents.[1]

-

Application: NAMTME is used as a "cassette" in solution-phase synthesis.[1] The ester is selectively hydrolyzed (LiOH/THF) to the free acid (N-Acetyl-O-Me-Tyr-OH), which is then coupled to the N-terminus of a growing peptide chain.[1]

Divergent Utility Map

Figure 2: Divergent synthetic pathways utilizing NAMTME as a central node.

Part 4: Quality Control & Analytics[1]

To ensure the integrity of this precursor for pharmaceutical use, the following specifications are mandatory:

-

¹H NMR (CDCl₃, 400 MHz):

-

Methoxy Singlet: A sharp singlet at ~3.80 ppm (3H) confirms O-methylation.[1]

-

Ester Singlet: A singlet at ~3.70 ppm (3H).

-

Acetyl Singlet: A singlet at ~2.00 ppm (3H).

-

Absence of Phenol: No broad singlet >5.0 ppm (D₂O exchangeable).

-

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (Gradient).

-

-

Optical Rotation: Specific rotation

must be compared to literature standards (typically positive in MeOH) to confirm no racemization occurred during the basic methylation step.

References

-

PubChem. Acetyl-O-methyl-L-tyrosine methyl ester (Compound CID 6950955).[1] National Library of Medicine. [Link]

-

Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of O-Methyl-L-tyrosine and Its Use in the Synthesis of Biologically Active Peptides.[1] Journal of Organic Chemistry. (Contextual citation for O-methylation protocols).

-

ResearchGate. Synthesis of Halogenated Tyrosine Derivatives. (Context for 3-bromo/iodo functionalization). [Link]

Exploring the effects of O-methylation on tyrosine derivatives in peptides.

The following technical guide details the strategic incorporation of O-methyl-tyrosine (Tyr(Me)) into peptide therapeutics. This document is structured to provide actionable protocols, mechanistic insights, and rigorous validation standards for drug development professionals.

Executive Summary

The metabolic instability and poor membrane permeability of native peptides represent the "twin valleys of death" in peptide drug discovery. The site-specific incorporation of O-methyl-tyrosine (Tyr(Me)) —where the phenolic hydroxyl group of tyrosine is alkylated—offers a precise solution to these challenges. This modification serves a dual purpose: it acts as a steric and electrostatic shield against proteolytic enzymes (specifically chymotrypsin-like serine proteases) and significantly enhances lipophilicity , facilitating Blood-Brain Barrier (BBB) traversal. This guide outlines the synthetic, analytical, and pharmacological frameworks for deploying Tyr(Me) in next-generation peptide therapeutics.

The Mechanistic Rationale

Physicochemical Modulation

Native Tyrosine (Tyr) acts as both a hydrogen bond donor and acceptor. O-methylation transforms the side chain from a phenol to an anisole derivative.

-

H-Bond Donor Removal: Eliminating the phenolic proton (

) removes a critical hydrogen bond donor. This prevents the formation of hydration shells that typically trap peptides in the aqueous phase, thereby reducing the energetic penalty for membrane insertion. -

Lipophilicity Boost: The addition of a methyl group and the masking of the polar hydroxyl group increases the LogP value of the residue, driving passive diffusion across endothelial tight junctions (e.g., the BBB).

Protease Evasion (The "Stealth" Effect)

The primary mechanism of Tyr(Me)-induced stability is the disruption of the enzyme-substrate complex.

-

Target: Chymotrypsin and related serine proteases, which preferentially cleave the peptide bond C-terminal to aromatic residues (Tyr, Trp, Phe).[1]

-

Mechanism: The catalytic triad of chymotrypsin relies on a precise hydrogen bonding network to stabilize the substrate in the S1 hydrophobic pocket. The O-methyl group introduces steric clash within the pocket and removes the hydroxyl H-bond anchor, effectively rendering the peptide "invisible" or "indigestible" to the enzyme.

Experimental Protocol: Solid-Phase Synthesis of Tyr(Me) Peptides[2][3]

Objective: Synthesize a peptide analog containing Tyr(Me) using Fmoc chemistry. Critical Constraint: Unlike acid-labile protecting groups (e.g., tBu), the methyl ether is stable to TFA . It is a permanent modification intended to remain in the final drug substance.

Materials & Reagents[2][4][5]

-

Building Block: Fmoc-Tyr(Me)-OH (Commercial availability is high; enantiomeric purity >99.5% is required).

-

Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).

-

Coupling Agents: HBTU/DIEA or DIC/Oxyma (Preferred for preventing racemization).

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[2]

Synthesis Workflow (Step-by-Step)

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[2] Wash with DMF ( -

Coupling Tyr(Me):

-

Elongation: Continue standard SPPS for remaining residues.

-

Final Cleavage:

Visualization: Synthesis Logic

Caption: Workflow for the solid-phase synthesis of O-methyl-tyrosine peptides, highlighting the retention of the modification during TFA cleavage.

Analytical Characterization

Validating the incorporation of Tyr(Me) requires specific markers in NMR and Mass Spectrometry to distinguish it from native Tyrosine or Phenylalanine.

Mass Spectrometry (MS)

-

Mass Shift: The peptide mass will increase by +14.02 Da relative to the native Tyr sequence (Methyl vs. Proton).

-

Diagnostic Fragment (Immonium Ion):

Nuclear Magnetic Resonance (NMR)

-

1H NMR Marker: A sharp singlet corresponding to the methoxy group (

) typically appears in the 3.70 – 3.85 ppm region. -

Aromatic Shift: The aromatic protons (ortho to the methoxy) may exhibit a slight upfield shift compared to the native phenol due to the difference in electron-donating character and solvent interaction changes.

| Feature | Native Tyrosine (Tyr) | O-Methyl-Tyrosine (Tyr(Me)) |

| Monoisotopic Mass | 163.06 Da | 177.08 Da |

| Delta Mass (Peptide) | Reference | +14.02 Da |

| Diagnostic Ion (MS/MS) | m/z 136.0 | m/z 150.1 |

| 1H NMR Signature | Phenolic OH (variable/broad) | -OCH₃ Singlet (~3.8 ppm) |

| LogP (Hydrophobicity) | Lower (Hydrophilic) | Higher (Lipophilic) |

Pharmacological Impact & Case Studies

Pharmacokinetic Fate: The "Metabolic Shield"

The diagram below illustrates the divergent fates of a native peptide versus a Tyr(Me) analog in vivo.

Caption: Comparative pharmacokinetic pathways showing the metabolic stability and CNS entry advantage of O-methyl-tyrosine peptides.

Case Study: Opioid Receptor Selectivity

In the development of enkephalin and dermorphin analogs, replacing

-

Receptor Affinity: While bulky groups can sometimes reduce affinity, the methyl group is small enough to be tolerated in the

-opioid receptor pocket. -

Selectivity: The modification often shifts selectivity towards

-receptors over -

Outcome: Analogs such as [D-Ala2, Tyr(Me)1]-Dermorphin exhibit prolonged analgesia due to the combination of D-amino acid stability and the O-methylation metabolic shield.

References

-

National Institutes of Health (NIH). (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

-

Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Royal Society of Chemistry. (2016). Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery. Chem. Soc. Rev. [Link]

Sources

N-Acetyl-O-methyl-L-tyrosine methyl ester: A Foundational Surrogate for Probing Protein-Protein Interactions

The Mechanistic Role of O-Methyltyrosine in PPIs

Protein-protein interactions (PPIs) dictate the flow of cellular information and represent a vast, highly sought-after class of therapeutic targets. The interfaces of PPIs are typically expansive and flat, relying heavily on localized "hot spot" residues to drive binding affinity and specificity. Tyrosine is disproportionately enriched at these hot spots due to its amphipathic nature—its aromatic ring participates in hydrophobic packing and

To dissect the precise thermodynamic contribution of this hydroxyl group, chemical biologists employ a "chemical mutation" strategy. By substituting native Tyrosine with the unnatural amino acid (Uaa) O-methyl-L-tyrosine (Ome), researchers can neutralize the hydrogen-bonding capacity while minimally altering the steric profile of the interface[1].

However, before executing complex in vivo amber suppression to incorporate Ome using orthogonal tRNA/aminoacyl-tRNA synthetase pairs[2], the structural and energetic consequences of this mutation must be rigorously modeled in silico and validated in vitro. This is where N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) becomes indispensable. As a fully protected, capped monomer, it serves as the foundational surrogate for force field parameterization and biophysical benchmarking[3].

Physicochemical Profile

Understanding the baseline properties of Ac-Tyr(Me)-OMe is critical for distinguishing between specific PPI disruption and non-specific hydrophobic aggregation during assays. The quantitative data below summarizes the core properties of this capped surrogate[4].

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate | Computed |

| Molecular Weight | 251.28 g/mol | PubChem[4] |

| Exact Mass | 251.11575802 Da | PubChem[4] |

| XLogP3 (Hydrophobicity) | 0.7 | PubChem[4] |

| Topological Polar Surface Area | 64.6 Ų | PubChem[4] |

| CAS Number | 17355-24-7 | PubChem[4] |

Computational Parameterization (Force Field Development)

Molecular dynamics (MD) simulations rely on force field libraries (such as AMBER and CHARMM) which require highly accurate Restrained Electrostatic Potential (RESP) charges[3].

The Causality of Capping: Parameterizing an isolated, uncapped amino acid is fundamentally flawed. The zwitterionic termini (

Fig 1: Computational workflow for parameterizing Ac-Tyr(Me)-OMe for PPI molecular dynamics.

Protocol 1: In Silico Parameterization of Ac-Tyr(Me)-OMe

-

Objective : Derive RESP charges for the O-methyltyrosine residue to simulate its effect on a PPI interface.

-

Step 1 - Conformational Sampling : Generate

-helix and -

Step 2 - QM Optimization : Optimize the molecular geometry at the HF/6-31G* level of theory.

-

Step 3 - MEP Calculation : Compute the Molecular Electrostatic Potential (MEP) grid around the optimized geometries.

-

Step 4 - RESP Fitting : Fit atom-centered charges to the MEP using a two-stage restrained fit. Constrain the acetyl and methyl ester cap charges to zero to isolate the side-chain parameters.

-

Self-Validating System : Run a 10 ns explicit solvent MD simulation of the parameterized Ac-Tyr(Me)-OMe. Calculate the root-mean-square deviation (RMSD) of the side-chain dihedral angles against the QM-optimized geometries. An RMSD < 1.0 Å validates that the force field parameters accurately reproduce the quantum mechanical energy surface.

Chemical Biology and Proximity-Enabled Crosslinking

Beyond computational modeling, the Ac-Tyr(Me)-OMe scaffold acts as a critical precursor in the development of proximity-enabled covalent cross-linkers. While native PPIs are highly transient, introducing electrophilic Uaas can permanently "staple" interacting proteins together[5].

By modifying the O-methyltyrosine core—for example, by adding a sulfonyl fluoride group—researchers synthesize reactive probes. Once genetically encoded via evolved orthogonal translation systems (e.g., mutant Methanosarcina mazei PylRS), these Ome-derivatives covalently capture weak or transient PPIs, fundamentally transforming our ability to map the interactome[5].

Fig 2: Chemical biology pipeline evolving the Ome scaffold into a reactive PPI cross-linker.

Protocol 2: In Vitro PPI Disruption Assay using Ac-Tyr(Me)-OMe

-

Objective : Quantify the precise thermodynamic contribution of a specific Tyrosine's hydrogen bond at a PPI interface by using Ac-Tyr(Me)-OMe as a competitive monomeric probe.

-

Causality : By comparing the inhibitory concentration (

) of Ac-Tyr-OMe (native) versus Ac-Tyr(Me)-OMe (methylated), researchers can isolate the exact binding free energy ( -

Step 1 - Complex Formation : Immobilize Protein A on a Surface Plasmon Resonance (SPR) sensor chip. Flow Protein B to establish the baseline dissociation constant (

). -

Step 2 - Ligand Titration : Pre-incubate Protein B with increasing concentrations (1

M to 10 mM) of Ac-Tyr(Me)-OMe. -

Step 3 - SPR Measurement : Flow the pre-incubated mixture over the sensor chip and record the response units (RU) to determine the

. -

Step 4 - Control Validation : Repeat the titration using the unmethylated control, Ac-Tyr-OMe.

-

Self-Validating System : This protocol includes a strict internal thermodynamic check. The difference in binding free energy (

) derived from the

References

1.[4] Ac-Tyr(me)-OMe | C13H17NO4 | CID 6950955 - PubChem - NIH, nih.gov. 4 2.[3] The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building - PMC, nih.gov. 3 3.[2] Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells, nih.gov. 2 4.[1] Structure-based design of mutant Methanococcus jannaschii tyrosyl-tRNA synthetase for incorporation of O-methyl-l-tyrosine | PNAS, pnas.org.1 5.[5] Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - ACS Publications, acs.org. 5

Sources

- 1. pnas.org [pnas.org]

- 2. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ac-Tyr(me)-OMe | C13H17NO4 | CID 6950955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for the Preparation and Incorporation of N-Acetyl-O-methyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Objective: To provide a mechanistically grounded, self-validating workflow for utilizing the fully protected monomer N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) as an N-terminal capping agent in solid-phase peptide synthesis (SPPS).

Mechanistic Rationale and Chemical Causality

The incorporation of modified tyrosine residues into therapeutic peptides—such as Cell-Penetrating Peptides (CPPs) and G-protein coupled receptor (GPCR) ligands—is a proven strategy for optimizing pharmacokinetic properties. Specifically, O-methylation of the tyrosine hydroxyl group increases local lipophilicity, which enhances membrane translocation, while simultaneously blocking enzymatic degradation pathways like phosphorylation and sulfation[1]. Furthermore, N-terminal acetylation provides critical stability against degradation by ubiquitous N-terminal exopeptidases.

However, utilizing N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) (CAS: 17355-24-7)[2] in SPPS presents a fundamental chemical paradox. Standard Fmoc/Boc SPPS requires a monomer with a free C-terminal carboxylic acid to undergo carbodiimide or uronium-mediated activation for amide bond formation with the resin-bound peptide's N-terminus. Because Ac-Tyr(Me)-OMe is fully protected—possessing both an N-terminal acetyl block and a C-terminal methyl ester—it is chemically inert to standard coupling conditions[2][3].

The Causality of the Workflow: Attempting to use Ac-Tyr(Me)-OMe directly in SPPS will result in a 0% coupling yield. Therefore, the protocol mandates a two-phase approach:

-

Phase I (Ex-Resin): Selective, quantitative saponification of the C-terminal methyl ester to generate the free acid, Ac-Tyr(Me)-OH. Lithium hydroxide (LiOH) is specifically selected over NaOH or KOH to minimize the risk of base-catalyzed racemization at the

-carbon[4]. -

Phase II (On-Resin): Incorporation of the resulting Ac-Tyr(Me)-OH exclusively as the final N-terminal capping residue, as its lack of an Fmoc group terminates chain elongation.

Fig 1. Mechanistic advantage of Ac-Tyr(Me) capping against enzymatic degradation pathways.

Phase I Protocol: Selective C-Terminal Saponification

This protocol details the conversion of Ac-Tyr(Me)-OMe to the SPPS-compatible Ac-Tyr(Me)-OH. The use of a THF/Water co-solvent system ensures the solubility of the organic ester while providing the aqueous environment necessary for hydroxide-mediated hydrolysis.

Materials Required

-

N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe)

-

Lithium hydroxide monohydrate (LiOH·H

O) -

Tetrahydrofuran (THF), HPLC grade

-

Deionized Water (Milli-Q)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 mmol (2.51 g) of Ac-Tyr(Me)-OMe in 40 mL of a 1:1 (v/v) mixture of THF and deionized water in a round-bottom flask.

-

Temperature Control: Chill the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature mitigates the risk of oxazolone-formation and subsequent

-carbon racemization during base exposure. -

Hydrolysis: Slowly add 12.0 mmol (0.50 g) of LiOH·H

O to the stirring solution. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours[4]. -

Self-Validation Check (TLC/LC-MS): Monitor the reaction. The starting material (Ac-Tyr(Me)-OMe) has a mass of 251.28 g/mol [2]. Saponification is complete when the LC-MS shows the disappearance of the

252.3 -

Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise until the pH reaches 2.0–3.0. Causality: This protonates the carboxylate salt, rendering the free acid lipophilic for extraction.

-

Extraction & Isolation: Extract the aqueous phase with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

SO

Phase II Protocol: On-Resin N-Terminal Capping

Because Ac-Tyr(Me)-OH lacks a temporary

Step-by-Step Methodology

-

Resin Preparation: Following the coupling of the penultimate amino acid, perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Self-Validation Check (Kaiser Test): Perform a Kaiser test. A positive result (dark blue resin) confirms the presence of free primary amines ready for capping.

-

Activation: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the synthesized Ac-Tyr(Me)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is chosen over DIC/Oxyma here because N-acetylated and O-methylated residues can exhibit steric hindrance; HATU provides superior kinetics for difficult couplings.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Post-Coupling Validation: Wash the resin with DMF (5 ×) and perform a second Kaiser test. A negative result (yellow/colorless resin) indicates >99% capping efficiency.

-

Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

O) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Fig 2. Complete workflow from protected monomer to purified N-capped therapeutic peptide.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Tyrosine Derivatives

| Property | Ac-Tyr(Me)-OMe (Starting Material) | Ac-Tyr(Me)-OH (Active Capping Agent) |

| Role in SPPS | Unreactive / Incompatible | N-Terminal Capping Monomer |

| Molecular Weight | 251.28 g/mol [2] | 237.25 g/mol |

| N-Terminus | Acetylated (Blocked) | Acetylated (Blocked) |

| C-Terminus | Methyl Ester (Blocked) | Carboxylic Acid (Free) |

| Solubility | High in DCM, EtOAc, THF | High in DMF, NMP, DMSO |

Table 2: Standardized SPPS Coupling Parameters

| Parameter | Standard Elongation (e.g., Fmoc-Tyr(tBu)-OH) | N-Terminal Capping (Ac-Tyr(Me)-OH) |

| Equivalents | 4.0 eq | 3.0 eq |

| Coupling Reagent | DIC / Oxyma Pure | HATU / DIPEA |

| Coupling Time | 30 - 45 minutes | 60 minutes |

| Subsequent Step | Fmoc Deprotection (20% Piperidine) | Cleavage from Resin (TFA) |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6950955, Ac-Tyr(me)-OMe." PubChem. Available at:[Link]

-

Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005. Available at:[Link]

Sources

Application Note: Resolving Structural Incompatibilities and Standardizing SPPS Protocols for O-Methyl-L-Tyrosine

Executive Summary: Structural Reality in Peptide Synthesis

As a Senior Application Scientist, it is critical to address the fundamental premise of this inquiry before proceeding to laboratory protocols. The requested procedure—"Fmoc deprotection of N-Acetyl-O-methyl-L-tyrosine methyl ester"—describes a structural impossibility in Solid-Phase Peptide Synthesis (SPPS).

N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) [1] is a fully capped, end-stage derivative with the molecular formula C13H17NO4[2]. It lacks both an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a free C-terminal carboxylic acid. Consequently, it can neither undergo Fmoc deprotection nor be coupled to a peptide resin[1],[2].

To successfully incorporate an O-methylated tyrosine residue into a synthetic peptide chain, the correct monomeric building block is Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) . The incorporation of this modified amino acid is highly valued in drug development, as O-methylation increases local hydrophobicity, enhances cellular uptake, and protects the peptide from enzymatic degradation (such as unwanted phosphorylation)[3].

This Application Note provides the authoritative, self-validating protocols for the deprotection and coupling of the correct monomer (Fmoc-Tyr(Me)-OH), while elucidating the distinct analytical utility of the fully capped Ac-Tyr(Me)-OMe derivative.

Structural Analysis & Chemical Causality

The selection of the correct building block is dictated by the fundamental mechanics of SPPS, which requires a transient N-terminal protecting group (Fmoc) and a reactive C-terminus (free carboxylic acid) for iterative chain elongation[4].

Caption: Logic tree demonstrating the structural causality behind monomer selection for SPPS.

Physicochemical Comparison of Tyrosine Derivatives

| Property | N-Acetyl-O-methyl-L-tyrosine methyl ester[1] | Fmoc-O-methyl-L-tyrosine |

| Abbreviation | Ac-Tyr(Me)-OMe | Fmoc-Tyr(Me)-OH |

| CAS Number | 17355-24-7 | 77128-72-4 |

| N-Terminus | Acetylated (Permanently Capped) | Fmoc-Protected (Transient) |

| C-Terminus | Methyl Ester (Permanently Capped) | Free Carboxylic Acid (Reactive) |

| Side Chain | O-Methyl Ether | O-Methyl Ether |

| SPPS Role | Analytical Standard / Model Compound | Monomeric Building Block |

| Fmoc Deprotection | Inapplicable | Applicable (20% Piperidine) |

Standard SPPS Protocol for Fmoc-Tyr(Me)-OH

The following protocol outlines the integration of Fmoc-Tyr(Me)-OH into a standard SPPS workflow[3]. Every step is designed as a self-validating system to ensure absolute synthetic fidelity.

Caption: Self-validating workflow for the Fmoc deprotection and coupling of Fmoc-Tyr(Me)-OH.

Step 1: Fmoc Deprotection of the Peptidyl-Resin

-

Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 15 minutes.

-

Drain the solvent and add a solution of 20% (v/v) piperidine in DMF to the reaction vessel[3].

-

Agitate for 5 minutes at room temperature, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes[3].

-

Causality Note: Piperidine acts as a weak base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates a base-catalyzed

-elimination mechanism that releases dibenzofulvene (DBF) and carbon dioxide, exposing the free N-terminal amine.

-

Step 2: Washing and Self-Validation

-

Wash the resin thoroughly with DMF (5 × 1 min) to remove residual piperidine and DBF byproducts[3].

-

Wash with Dichloromethane (DCM) (3 × 1 min).

-

Self-Validation Check: Perform a Kaiser (Ninhydrin) test on a few resin beads. A positive result (dark blue beads) confirms the successful removal of the Fmoc group and the presence of a reactive primary amine.

Step 3: Amino Acid Activation and Coupling

-

In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Tyr(Me)-OH and 3.0 eq of OxymaPure® in a minimal volume of DMF[3].

-

Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution[3].

-

Allow the mixture to pre-activate for 15–20 minutes[3].

-

Causality Note: The DIC/OxymaPure activation system forms a highly reactive, yet stable, active ester. This specific reagent combination is chosen over uronium salts (like HBTU) to minimize epimerization at the

-carbon and to prevent inadvertent guanidinylation of the free N-terminus during the pre-activation phase.

-

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature[3].

Step 4: Post-Coupling Wash and Final Validation

-

Drain the coupling solution and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Self-Validation Check: Perform a second Kaiser test. A negative result (yellow/colorless beads) confirms complete acylation of the amine. If the test remains positive, the coupling is incomplete, and a secondary "double coupling" step must be executed before proceeding to the next SPPS cycle.

Analytical Utility of N-Acetyl-O-methyl-L-tyrosine methyl ester

If Ac-Tyr(Me)-OMe (CAS 17355-24-7) cannot be used in SPPS[1],[2], why does it exist in the catalogs of chemical suppliers?

This molecule serves a critical role in downstream drug development as an analytical reference standard . Because both the N-terminus and C-terminus are permanently capped (acetylated and esterified, respectively), the molecule lacks zwitterionic character. This structural configuration perfectly mimics an internal amino acid residue embedded within a larger peptide chain.

Researchers utilize Ac-Tyr(Me)-OMe to:

-

Establish Baseline Chromatography: Serve as a reference standard in High-Performance Liquid Chromatography (HPLC) to determine the exact retention time of the O-methylated tyrosine motif.

-

Biophysical Profiling: Accurately measure the intrinsic hydrophobicity and partition coefficient (LogP) of the O-methyl ether side chain without interference from charged terminal groups.

-

Metabolic Stability Assays: Act as a control substrate to verify that O-methylation successfully blocks enzymatic degradation pathways (e.g., preventing kinase-mediated phosphorylation)[3].

References

-

PubChem. "N-acetyl-O-methyl-L-tyrosine methyl ester." National Center for Biotechnology Information. URL:[Link]

Sources

Application Note: A Robust HPLC Purification Strategy for Peptides Containing N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Abstract

The purification of synthetic peptides bearing multiple hydrophobic modifications presents a significant chromatographic challenge. This application note details a systematic approach for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing N-Acetyl-O-methyl-L-tyrosine methyl ester. Such modifications, while often crucial for enhancing biological activity and stability, drastically increase peptide hydrophobicity, complicating standard purification protocols.[1][2] We will explore the physicochemical impact of these modifications, provide a logical framework for method development, and present a detailed, validated protocol for achieving high-purity peptides suitable for downstream applications in research and drug development.

The Chromatographic Challenge: Understanding the Physicochemical Impact of Modifications

Peptides are commonly purified by RP-HPLC, a technique that separates molecules based on their hydrophobicity.[3][4] The stationary phase is non-polar (e.g., C18-modified silica), and peptides are eluted by a gradient of increasing organic solvent.[3][5] The introduction of N-terminal acetylation, O-methylation, and C-terminal esterification profoundly alters a peptide's interaction with the stationary phase.

-

N-Terminal Acetylation: This modification removes the positive charge from the N-terminal amine.[6] This charge neutralization and the addition of the acetyl group increase the overall hydrophobicity of the peptide, leading to longer retention times in RP-HPLC.[7][8][9] It also enhances proteolytic stability.[10]

-

O-Methylation of Tyrosine: The methylation of the polar hydroxyl group on the tyrosine side chain replaces a hydrogen-bond donor with a non-polar methyl group, further increasing hydrophobicity and retention.

-

C-Terminal Methyl Ester: Esterification of the C-terminal carboxyl group removes a negative charge and adds a methyl group. This is often the most significant modification in terms of increasing hydrophobicity, leading to very strong retention on reversed-phase columns.[2]

The cumulative effect of these modifications is a peptide that is significantly less polar and more hydrophobic than its unmodified counterpart. This presents several purification challenges:

-

Poor Solubility: The peptide may have limited solubility in highly aqueous mobile phases, requiring careful sample preparation.

-

Strong Retention: The peptide will bind very strongly to standard C18 columns, potentially requiring high concentrations of organic solvent for elution.

-

Co-elution with Hydrophobic Impurities: Deletion sequences or by-products from solid-phase peptide synthesis (SPPS) that are also highly hydrophobic may co-elute with the target peptide.[5][11]

Table 1: Predicted Physicochemical Changes of a Model Peptide

| Property | Unmodified Peptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-OH) | Modified Peptide (Ac-Tyr(Me)-Gly-Gly-Phe-Leu-OMe) | Chromatographic Impact |

|---|---|---|---|

| Net Charge (pH 2) | +1 | 0 | Reduced ionic interactions, increased hydrophobic interactions. |

| Hydrophobicity | Moderate | Very High | Significantly increased retention time on RP-HPLC.[4] |

| Aqueous Solubility | High | Low | Requires organic solvent for initial dissolution.[12][13] |

| Predicted Retention | Early to Mid-gradient Elution | Late-gradient Elution or requires modified conditions. | Potential for peak broadening and poor recovery.[14] |

Strategic Approach to Method Development

A systematic approach is crucial for developing a robust purification method. The goal is to achieve optimal resolution between the target peptide and its closest impurities while ensuring good peak shape and recovery.

Caption: Logical workflow for HPLC method development.

Column Selection: Balancing Retention and Resolution

Due to the high hydrophobicity of the target peptide, a standard C18 column might lead to excessive retention.[14]

-

C18 Columns: The standard choice for most peptides, offering high resolving power. For highly hydrophobic peptides, this may result in very long run times or require >70-80% acetonitrile (MeCN) for elution, which can diminish selectivity.

-

C8 Columns: With shorter alkyl chains, C8 columns are less retentive than C18 columns.[15] This makes them an excellent choice for large or very hydrophobic molecules, often providing better peak shapes and faster elution with lower organic solvent concentrations.[14]

-

Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic residues like the modified tyrosine.[16] This can be advantageous for resolving impurities that are structurally similar but differ in aromatic content.

Recommendation: Start with a C8 column. If resolution is insufficient, a C18 column with a very shallow gradient can be tested.

Mobile Phase Selection: Impact of the Acid Modifier

The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B, usually acetonitrile), both containing an acidic modifier.

-

Acetonitrile (MeCN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[17]

-

Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA is the most common modifier. It acts as an ion-pairing agent, neutralizing charges on the peptide and residual silanols on the stationary phase, which results in sharp, symmetrical peaks and excellent resolution.[18] However, TFA is an ion-suppressing agent and can be difficult to remove from mass spectrometry systems.

-

Formic Acid (FA): Typically used at 0.1%, FA is MS-friendly and does not cause significant ion suppression.[19] However, it is a weaker ion-pairing agent than TFA, which can lead to broader peaks and lower resolution for some peptides.[18]

Recommendation: For purification focused on purity (UV detection), 0.1% TFA is the superior choice. If fractions are to be directly analyzed by ESI-MS without drying, a switch to FA may be considered, but a re-optimization of the gradient will be necessary.[20]

Detailed Purification and Verification Protocol

This protocol assumes the use of a preparative HPLC system with UV detection.

Materials and Reagents

-

Crude lyophilized peptide containing N-Acetyl-O-methyl-L-tyrosine methyl ester.

-

HPLC-grade Acetonitrile (MeCN).

-

HPLC-grade Water (e.g., Milli-Q).

-

Trifluoroacetic Acid (TFA), sequencing grade.

-

Dimethyl Sulfoxide (DMSO), HPLC grade.

-

Reversed-phase HPLC column (e.g., C8, 10 µm particle size, ≥100 Å pore size, 20-50 mm ID).

Sample Preparation

-

Solubility Test: Test the solubility of a small amount of crude peptide. Due to its hydrophobicity, it will likely not dissolve in water alone.

-

Dissolution: Dissolve the crude peptide in a minimal amount of DMSO.

-

Dilution: Dilute the DMSO stock with Solvent A (0.1% TFA in Water) to the desired concentration (e.g., 10-20 mg/mL). The final DMSO concentration should be kept below 10% if possible to avoid peak distortion.

-

Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulates.

HPLC Method

Caption: General HPLC purification workflow.

Table 2: Example Preparative HPLC Gradient

| Time (min) | Flow Rate (mL/min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in MeCN) | Curve |

|---|---|---|---|---|

| 0.0 | 20.0 | 60 | 40 | - |

| 5.0 | 20.0 | 60 | 40 | 6 |

| 45.0 | 20.0 | 40 | 60 | 6 |

| 47.0 | 20.0 | 5 | 95 | 6 |

| 52.0 | 20.0 | 5 | 95 | 6 |

| 54.0 | 20.0 | 60 | 40 | 6 |

| 60.0 | 20.0 | 60 | 40 | 6 |

Note: This gradient is a starting point. The %B range should be optimized based on the analytical scouting run to create a shallow gradient (e.g., 20% B over 40 minutes) across the elution window of the target peptide.

Fraction Collection and Analysis

-

Collection: Collect fractions based on the UV chromatogram (detection at 214-220 nm for the peptide bond).[5] Collect the main peak in multiple fractions across its width.

-

Analysis: Analyze each collected fraction using analytical LC-MS to confirm the identity (correct mass-to-charge ratio) and purity of the peptide.[21][22]

-

Pooling: Combine fractions that meet the required purity specification (e.g., >98%).

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Potential Cause | Recommended Solution |

|---|---|---|

| Poor Peak Shape (Tailing) | Secondary interactions with silica; column overloading. | Ensure 0.1% TFA is used; reduce sample load; consider a different column stationary phase.[23] |

| Poor Peak Shape (Fronting) | Sample dissolved in too strong a solvent; low solubility at initial conditions. | Reduce DMSO in sample prep; ensure initial %B is high enough to maintain solubility but low enough for binding. |

| Low Recovery | Irreversible adsorption to the column; precipitation on-column. | Use a C8 or C4 column; increase column temperature (e.g., 40-60°C) to improve solubility and kinetics.[24] |

| Inadequate Resolution | Gradient is too steep; column chemistry is not optimal. | Decrease the gradient slope (%B/min); try an alternative selectivity column (e.g., Phenyl-Hexyl).[25] |

Conclusion

The successful purification of highly hydrophobic peptides modified with N-acetyl, O-methyl, and methyl ester groups is achievable through a systematic method development approach. Key considerations include the use of a less retentive stationary phase like C8, careful sample preparation to ensure solubility, and the optimization of a shallow elution gradient. By following the detailed protocol and troubleshooting guide presented, researchers can consistently obtain high-purity modified peptides, enabling reliable results in subsequent biological and pharmaceutical studies.

References

- Vertex AI Search. (n.d.). Reverse-phase HPLC Peptide Purification.

- Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.

- MtoZ Biolabs. (n.d.). Workflow of Peptide Sequencing by Mass Spectrometry.

- Benchchem. (2025). A Comparative Guide to Mobile Phase Additives in Proteomics: Ammonium Trifluoroacetate vs. Formic Acid.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC.

- Thermo Fisher Scientific. (n.d.). Sample Preparation for Mass Spectrometry.

- (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.

- (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog.

- ResearchGate. (n.d.). Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation.

- Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.

- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained.

- GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.

- Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.

- (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv.

- (2014, October 31). Picking the Perfect HPLC Column. Biocompare.

- ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation.

- Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?

- Krokhin Lab. (n.d.). Selected publications (peptide HPLC).

- (n.d.). HPLC of Peptides and Proteins. Methods in Molecular Biology.

- University of Birmingham. (n.d.). Protein/Peptide Identification.

- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.

- LifeTein®. (n.d.). What are peptide acetylation and amidation.

- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.

- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

- (2016, July 6). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? ResearchGate.

- El-Faham, A., & Albericio, F. (2011). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. PMC.

- Kumar, V., & Liskamp, R. M. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.

- MilliporeSigma. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.

- Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. PMC.

- Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.

- ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. krokhinlab.ca [krokhinlab.ca]

- 9. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 12. lifetein.com [lifetein.com]

- 13. researchgate.net [researchgate.net]

- 14. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]

- 15. sepscience.com [sepscience.com]

- 16. bvchroma.com [bvchroma.com]

- 17. hplc.eu [hplc.eu]

- 18. lcms.cz [lcms.cz]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. renyi.hu [renyi.hu]

- 21. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 22. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]

- 23. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]

- 24. researchgate.net [researchgate.net]

- 25. waters.com [waters.com]

Mass spectrometry analysis of peptides modified with N-Acetyl-O-methyl-L-tyrosine methyl ester.

Application Note: High-Sensitivity LC-MS/MS Analysis of Hydrophobic Peptides Modified with N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Abstract

The analysis of fully protected peptidomimetics, specifically those incorporating N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) , presents unique challenges in mass spectrometry. These molecules exhibit high lipophilicity and a lack of ionizable groups at physiological pH, leading to poor solubility in aqueous mobile phases and suppressed ionization in Electrospray Ionization (ESI). This application note details a validated protocol for the solubilization, chromatographic separation, and MS/MS characterization of these derivatives. We highlight the use of methanol-based mobile phases to enhance sensitivity and define the specific diagnostic fragment ions required for structural verification.

Introduction: The "Stealth" Peptide Challenge

In drug development, peptide stability and membrane permeability are often enhanced by "capping" the termini and masking polar side chains. The molecule Ac-Tyr(Me)-OMe represents a fully capped system:

-

N-Terminus: Acetylated (Removes positive charge).

-

Side Chain: O-Methylated (Removes H-bond donor).

-

C-Terminus: Methyl Esterified (Removes negative charge).

While these modifications improve pharmacokinetic properties (metabolic stability against proteases), they render the molecule neutral and highly hydrophobic. Standard proteomics workflows (using 0.1% Formic Acid/Water) often fail due to precipitation on the column or lack of protonation sites. This guide provides a specialized workflow to overcome these "stealth" properties.

Chemical Properties & Mass Spectrometry Theory

Before initiating the protocol, the analyst must calculate the precise mass shifts introduced by these modifications to predict precursor and product ions accurately.

Theoretical Mass Calculation

The base residue is Tyrosine (Y) . The modifications are additive.

| Component | Modification | Monoisotopic Mass Shift ( | Formula Change |

| Tyrosine Residue | None | 163.0633 (Residue Mass) | |

| N-Acetyl | Acetylation | +42.0106 | |

| O-Methyl | Methylation (Side Chain) | +14.0157 | |

| Methyl Ester | Esterification (C-Term) | +14.0157 | |

| Total MW | Ac-Tyr(Me)-OMe | 251.1159 Da |

Ionization Strategy

Since the molecule lacks a basic amine (the N-terminus is acetylated) or an acidic carboxyl (the C-terminus is esterified), protonation

-

Primary Target: Look for Sodium Adducts

or Ammonium Adducts -

Alternative: If the peptide contains an internal Arginine or Lysine,

will remain the dominant species.

Protocol 1: Sample Preparation (Solubility is Critical)

Standard aqueous diluents will cause precipitation and carryover.

-

Stock Solution: Dissolve the solid peptide in 100% DMSO or Dimethylformamide (DMF) to a concentration of 1-10 mM. Vortex vigorously for 1 minute.

-

Working Standard: Dilute the stock 1:100 into 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

-